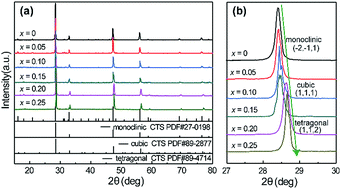Cobalt-doping in Cu2SnS3: enhanced thermoelectric performance by synergy of phase transition and band structure modification†
Journal of Materials Chemistry A Pub Date: 2017-09-25 DOI: 10.1039/C7TA07140J
Abstract
Mohite-type ternary sulfide Cu2SnS3, which has been intensively studied in the photovoltaic field, has recently attracted much attention as an outstanding p-type eco-friendly thermoelectric material. In the present work, significant synergistic effects of d-orbital-unfilled transition metal (Co) doping on the crystal structure and electrical/thermal properties of Cu2SnS3 are reported. Crystal structure evolution with Co doping, involving not only monoclinic to cubic and tetragonal transitions but also the formation of a hierarchical architecture (Cu–S nano-precipitates, metal and S vacancies, and even nano-scaled stacking faults), is related to bond softening and intensified phonon scattering. Thus, an ultralow lattice thermal conductivity of 0.90 W m−1 K−1 at 323 K to 0.33 W m−1 K−1 at 723 K was obtained. Moreover, an increased effective mass is derived from the contribution of the Co 3d states to the inherent Cu 3d and S 3p states in the valence band, leading to a remarkable power factor (0.94 mW m−1 K−2, x = 0.20 at 723 K) with optimal doping. As a result, the high ZT of ∼0.85 at 723 K elevates the modified Cu2SnS3 to the level of state-of-the-art mid-temperature eco-friendly sulfide thermoelectric materials.


Recommended Literature
- [1] The fabrication of monodisperse polypyrrole/SBA-15 composite for the selective removal of Cr(vi) from aqueous solutions†
- [2] Mass production of thermally stable Pt single-atom catalysts for the catalytic oxidation of sulfur dioxide
- [3] A rapidly self-assembling soft-brush DNA hydrogel based on RCA products†
- [4] Contents list
- [5] POSS with eight imidazolium iodide arms for efficient solid-state dye-sensitized solar cells†
- [6] Selective phenol hydrogenation to cyclohexanone over alkali–metal-promoted Pd/TiO2 in aqueous media†
- [7] Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone
- [8] Hydrogen bond directed crystal engineering of nickel complexes: the crystal structure of cis-bis(4-ethylthiosemicarbazide)nickel(II) terephthalate and the influence of metal geometry on supramolecular structure
- [9] Photoactivated silicon–oxygen and silicon–nitrogen heterodehydrocoupling with a commercially available iron compound†
- [10] A rolling circle amplification-based DNA machine for miRNA screening coupling catalytic hairpin assembly with DNAzyme formation†

Journal Name:Journal of Materials Chemistry A
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 19455-20-0
-
CAS no.: 108373-05-3









